molecular formula C10H12BrCl B1291884 1-(4-Bromobutyl)-4-chlorobenzene

1-(4-Bromobutyl)-4-chlorobenzene

Cat. No.: B1291884
M. Wt: 247.56 g/mol
InChI Key: ZQQNZOGSPIDPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromobutyl)-4-chlorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom at the para position and a 4-bromobutyl chain. The bromobutyl group consists of a four-carbon alkyl chain terminated by a bromine atom, making it a versatile intermediate in organic synthesis, particularly in alkylation and nucleophilic substitution reactions. This compound is structurally characterized by its dual functionality: the electron-withdrawing chlorine on the aromatic ring and the bromine as a leaving group on the aliphatic chain.

Synthesis of this compound typically involves alkylation of 4-chlorobenzene with 1,4-dibromobutane under basic conditions, where the bromine at the terminal position remains reactive for further derivatization . Its applications span pharmaceuticals, agrochemicals, and materials science, where it serves as a precursor for synthesizing complex molecules, including inhibitors and fluorescent probes .

Properties

Molecular Formula

C10H12BrCl

Molecular Weight

247.56 g/mol

IUPAC Name

1-(4-bromobutyl)-4-chlorobenzene

InChI

InChI=1S/C10H12BrCl/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,1-3,8H2

InChI Key

ZQQNZOGSPIDPTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCBr)Cl

Origin of Product

United States

Comparison with Similar Compounds

(a) (4-Bromobutyl)benzene

  • Key Differences : The absence of the para-chlorine reduces electron-withdrawing effects, increasing the aromatic ring’s electron density. This enhances reactivity in electrophilic substitution but reduces stability in polar solvents compared to the chloro-substituted analog.
  • Applications : Primarily used in alkylation reactions for hydrophobic moieties .

(b) 1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene

  • Structure : Two para-fluorophenyl groups linked via a chlorobutyl chain.
  • Key Differences : Fluorine atoms introduce stronger electron-withdrawing effects and steric hindrance, altering reaction kinetics in cross-coupling reactions. The compound exhibits higher thermal stability due to fluorine’s inductive effects .
  • Applications : Explored in medicinal chemistry for fluorinated drug candidates .

Analogs with Varying Halogenation Patterns

(a) 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene

  • Structure : A propenyl chain with bromine and a para-chlorobenzene.
  • Key Differences : The unsaturated (alkene) chain increases reactivity in cycloaddition and polymerization reactions but reduces stability under acidic conditions compared to the saturated bromobutyl analog .

(b) 1-Bromo-4-chlorobutane

  • Structure : A linear aliphatic chain with terminal bromine and chlorine.
  • Key Differences : Lacks an aromatic ring, making it more reactive in SN2 substitutions but less versatile in aromatic conjugation-driven applications.
  • Applications : Common in synthesizing aliphatic ethers and thioethers .

Physicochemical and Reactivity Comparisons

Compound Molecular Weight (g/mol) Key Substituents Reactivity Highlights Applications
This compound 247.56 -Cl (para), -Br (terminal) High leaving-group ability (Br); EWG-enhanced stability Drug intermediates, corrosion inhibitors
(4-Bromobutyl)benzene 213.11 -Br (terminal) Faster alkylation due to higher electron density Hydrophobic polymer synthesis
1-(But-3-enyl)-4-chlorobenzene 168.65 -Cl (para), alkene chain Prone to electrophilic addition at alkene Olefin-based materials
1-Bromo-4-chlorobutane 171.47 -Br, -Cl (aliphatic) High SN2 reactivity; limited thermal stability Aliphatic ether synthesis

Key Observations :

Electron Effects: The para-chlorine in this compound stabilizes negative charges during substitution reactions, enhancing its utility in nucleophilic alkylation compared to non-chlorinated analogs .

Steric and Electronic Trade-offs : Compounds with fluorine (e.g., 1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene) exhibit slower reaction rates in SN2 mechanisms due to steric hindrance but improved metabolic stability in pharmaceuticals .

Detection Sensitivity : Bromobutyl derivatives like 1-(4-bromobutyl)-4-methylpyridin-1-ium demonstrate superior lower limits of quantification (LLOQ = 5 pM) in analytical chemistry, attributed to efficient alkylation of thiol groups .

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